molecular formula C13H9BrN4O B3142536 N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide CAS No. 507462-80-8

N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide

Cat. No. B3142536
CAS RN: 507462-80-8
M. Wt: 317.14 g/mol
InChI Key: WVKQHEQXGPVFBL-UHFFFAOYSA-N
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Description

N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide is a chemical compound with the empirical formula C8H5BrN2O2 . It belongs to the class of halogenated heterocycles and is a solid substance. The molecular weight of this compound is approximately 241.04 g/mol .

    • ChemSpider ID : 8483398
  • Scientific Research Applications

    Anticancer Agents

    Diabetes and Blood Glucose Regulation

    Biological Activity and Cellular Effects

    Materials Science and Crystallography

    Mechanism of Action

    Target of Action

    It is used as a synthetic intermediate in the production of azaindole based protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This action can activate or deactivate the target proteins, thereby regulating their function.

    properties

    IUPAC Name

    N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H9BrN4O/c14-9-4-10-11(7-17-12(10)16-6-9)18-13(19)8-2-1-3-15-5-8/h1-7H,(H,16,17)(H,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVKQHEQXGPVFBL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H9BrN4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 5
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    Reactant of Route 6
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    N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide

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